molecular formula C20H25ClN2 B13748107 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine CAS No. 23892-49-1

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine

Katalognummer: B13748107
CAS-Nummer: 23892-49-1
Molekulargewicht: 328.9 g/mol
InChI-Schlüssel: OWPPTLVOOSUIDP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine is a complex organic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic compound containing one nitrogen atom. This compound is characterized by the presence of a p-chlorophenyl group, which imparts unique chemical and biological properties. Piperidine derivatives are widely studied for their pharmacological activities and are used in various scientific research applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine typically involves the reaction of p-chlorobenzylamine with piperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using advanced techniques and equipment. The process is designed to ensure consistent quality and high efficiency. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining the desired specifications .

Analyse Chemischer Reaktionen

Types of Reactions

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield p-chlorobenzoic acid, while reduction may produce the corresponding amine derivative .

Wissenschaftliche Forschungsanwendungen

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine involves its interaction with specific molecular targets in the body. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)-4-(2-(2-hydroxyethoxy)ethyl)piperazine
  • 2-amino-4-(1-piperidine)pyridine derivatives

Uniqueness

1-(2-(alpha-(p-Chlorophenyl)benzylamino)ethyl)piperidine is unique due to its specific structural features, such as the p-chlorophenyl group and the piperidine ring. These features contribute to its distinct chemical and biological properties, making it valuable for various research and industrial applications .

Eigenschaften

CAS-Nummer

23892-49-1

Molekularformel

C20H25ClN2

Molekulargewicht

328.9 g/mol

IUPAC-Name

N-[(4-chlorophenyl)-phenylmethyl]-2-piperidin-1-ylethanamine

InChI

InChI=1S/C20H25ClN2/c21-19-11-9-18(10-12-19)20(17-7-3-1-4-8-17)22-13-16-23-14-5-2-6-15-23/h1,3-4,7-12,20,22H,2,5-6,13-16H2

InChI-Schlüssel

OWPPTLVOOSUIDP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(CC1)CCNC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.